molecular formula C18H16N4O5 B11329112 N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide

Cat. No.: B11329112
M. Wt: 368.3 g/mol
InChI Key: PRMYMWRMDSSMQK-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a nitrobenzamide group, and an ethoxy-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide typically involves multiple steps. One common method includes the cyclization of an amidoxime with an appropriate acyl chloride to form the oxadiazole ring . The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

  • N-[4-(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide
  • 4-ethoxy-N-(4-methylphenyl)benzamide

Comparison: N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide is unique due to its oxadiazole ring, which imparts distinct chemical properties compared to other similar compounds. The presence of the nitro group also contributes to its reactivity and potential biological activities .

Properties

Molecular Formula

C18H16N4O5

Molecular Weight

368.3 g/mol

IUPAC Name

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide

InChI

InChI=1S/C18H16N4O5/c1-3-26-15-8-7-12(9-11(15)2)16-17(21-27-20-16)19-18(23)13-5-4-6-14(10-13)22(24)25/h4-10H,3H2,1-2H3,(H,19,21,23)

InChI Key

PRMYMWRMDSSMQK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

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